molecular formula C19H18N2O5S B2472924 3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448054-90-7

3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2472924
CAS RN: 1448054-90-7
M. Wt: 386.42
InChI Key: JIJODWQXDIHHHG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry, which are commonly used to determine the structure of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at the heterocyclic core or at the substituent groups .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and coordinating behaviors such as biofilm formation and pathogenesis .

Mode of Action

The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting bacterial communication and coordination .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .

Pharmacokinetics

The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa , suggesting that it has some level of bioavailability.

Result of Action

The compound’s action results in the inhibition of the LasB system , leading to promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In addition, it showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the concentration of the compound can affect its growth inhibitory activities . .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would typically be determined through laboratory testing and safety assessments .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its use in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

3-[2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18(13-21-16-8-4-5-9-17(16)26-19(21)23)20-11-10-15(12-20)27(24,25)14-6-2-1-3-7-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJODWQXDIHHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

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